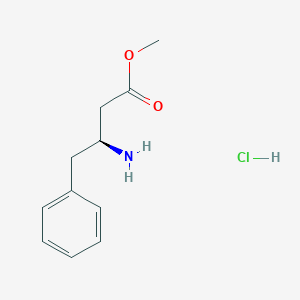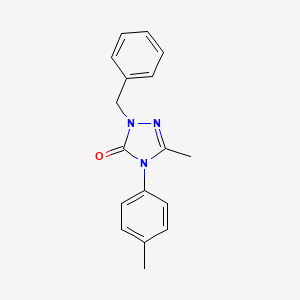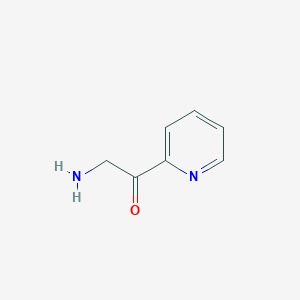
L-Beta-homophenylalanine methyl ester, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Beta-homophenylalanine methyl ester hydrochloride, also known as methyl (3S)-3-amino-4-phenylbutanoate hydrochloride, is a chemical compound with the molecular formula C11H16ClNO2. It has a molecular weight of 229.7 .
Molecular Structure Analysis
The molecular structure of L-Beta-homophenylalanine methyl ester, HCl is represented by the linear formula C11H15NO2.ClH . The IUPAC name for this compound is methyl (3S)-3-amino-4-phenylbutanoate hydrochloride.Chemical Reactions Analysis
Esters, such as L-Beta-homophenylalanine methyl ester, HCl, typically undergo reactions where the alkoxy (OR’) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis
L-Beta-homophenylalanine methyl ester, HCl is a neat compound with a molecular weight of 229.7 . The compound has an optical activity of [α]20/D +38°, c = 1 in 3 M HCl .Scientific Research Applications
Biosynthesis of L-Phenylalanine
L-Beta-homophenylalanine methyl ester, HCl: is utilized in the biosynthesis of L-phenylalanine , an essential amino acid. This process involves bioconversion using E. coli, which has been engineered to convert inexpensive aromatic precursors like benzaldehyde or benzyl alcohol into L-phenylalanine . This method offers a cost-effective and sustainable approach to producing L-phenylalanine, which is extensively used in dietary supplements, feed, cosmetics, and the chemical industry .
Production of Angiotensin-Converting Enzyme Inhibitors
The compound serves as a key building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors . These inhibitors are significant pharmaceuticals used in the treatment of hypertension and cardiovascular diseases. The biocatalytic synthesis employing phenylalanine dehydrogenase is a promising route for producing enantiomerically pure L-homophenylalanine, which is crucial for ACE inhibitor production .
Synthesis of Chiral Pharmaceuticals
L-Beta-homophenylalanine methyl ester, HCl: is widely used in the synthesis of chiral pharmaceuticals. Its role in the production of pharmaceutically active compounds includes cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors . The demand for L-phenylalanine, derived from this compound, is steadily increasing due to its pharmaceutical applications.
Enzymatic Preparation for Pharmaceutical Intermediates
The enzymatic preparation of L-homophenylalanine (L-HPA) from this compound is an efficient process for producing pharmaceutical intermediates. This method enhances biocatalytic efficiency by increasing substrate loading and optimizing cofactor utilization, which is vital for the economic production of L-HPA .
Biocatalysis in Reductive Amination
In the field of biocatalysis, L-Beta-homophenylalanine methyl ester, HCl is used in reductive amination processes. This involves the transformation of keto acid substrates to L-HPA, which is an important step in the production of various pharmaceuticals .
Chemical Synthesis of Unnatural Amino Acids
This compound is also instrumental in the chemical synthesis of unnatural amino acids, which are common moieties in many important pharmaceuticals. The ability to produce these amino acids enantiomerically pure is crucial for their application in drug development .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as building blocks for the manufacture of angiotensin-converting enzyme inhibitors .
Biochemical Pathways
L-Beta-homophenylalanine methyl ester, HCl is involved in the synthesis of angiotensin-converting enzyme inhibitors . These inhibitors affect the renin-angiotensin-aldosterone system, a critical biochemical pathway in blood pressure regulation and fluid balance.
properties
IUPAC Name |
methyl (3S)-3-amino-4-phenylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIIBDWIBUUNCO-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-amino-4-phenylbutanoate hydrochloride | |
CAS RN |
186393-25-9 |
Source


|
| Record name | methyl (3S)-3-amino-4-phenylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879209.png)
![Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2879210.png)

![ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate](/img/structure/B2879217.png)

![5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester](/img/structure/B2879219.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2879223.png)
![methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2879226.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-benzofuran-2-carboxylate](/img/structure/B2879227.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2879228.png)
![2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2879230.png)